ETHOQUINE
Description
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic quinoline derivative primarily utilized as an antioxidant in animal feed to prevent lipid peroxidation . Its molecular formula is C₁₄H₁₉NO, with an average molecular weight of 217.31 g/mol . The compound features a quinoline backbone substituted with an ethoxy group at the 6-position and methyl groups at the 2,2,4-positions, contributing to its stability and radical-scavenging activity .
Metabolically, ethoxyquin undergoes deethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, alongside hydroxylated and dihydroxylated metabolites . Studies in rats indicate rapid tissue distribution post-administration, with major metabolic pathways involving hepatic enzymes .
Properties
CAS No. |
112300-33-1 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHOQUINE involves the reaction of quinuclidine with propanoic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
ETHOQUINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of quinuclidone derivatives.
Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride, leading to the formation of quinuclidine alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions
Major Products Formed
Oxidation: Quinuclidone derivatives.
Reduction: Quinuclidine alcohols.
Substitution: Various quinuclidine derivatives with different functional groups
Scientific Research Applications
ETHOQUINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on acetylcholine receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
ETHOQUINE exerts its effects by acting as an acetylcholine receptor agonist. It binds to the acetylcholine receptors on the surface of neurons, mimicking the action of acetylcholine. This binding leads to the activation of the receptor and subsequent signal transduction pathways, resulting in various physiological effects. The primary molecular targets are the nicotinic acetylcholine receptors, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Iodochlorhydroxyquin (Clioquinol)
- Structure: 5-chloro-8-hydroxy-7-iodoquinoline.
- Use : Antimicrobial agent (topical) for fungal and bacterial infections .
- Key Differences: Substituents: Clioquinol has halogen (Cl, I) and hydroxyl groups at positions 5, 7, and 8, whereas ethoxyquin has ethoxy and methyl groups. Activity: Clioquinol’s halogenation enhances metal chelation and antimicrobial effects, unlike ethoxyquin’s antioxidative role .
Hydroxychloroquine
- Structure: 4-aminoquinoline with a hydroxyl group.
- Use: Antimalarial and immunomodulatory drug .
- Key Differences :
Functional Analogs: Antioxidants
Hydroquinone
- Structure : Benzene-1,4-diol.
- Use : Reducing agent in cosmetics and industrial processes .
- Key Differences: Mechanism: Hydroquinone donates electrons directly, forming benzoquinone, while ethoxyquin stabilizes radicals via resonance in the quinoline ring . Toxicity: Hydroquinone is associated with carcinogenicity, whereas ethoxyquin’s safety in feed is well-documented (though debated in human exposure) .
Data Tables
Table 1: Structural and Functional Comparison of Ethoxyquin with Analogs
Table 2: Pharmacokinetic and Toxicological Data
Research Findings
Metabolic Stability: Ethoxyquin’s ethoxy group enhances metabolic stability compared to hydroquinone, which rapidly oxidizes in vivo .
Antioxidant Efficacy: Ethoxyquin outperforms hydroquinone in preventing lipid peroxidation in feed matrices due to its lipophilic quinoline structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
